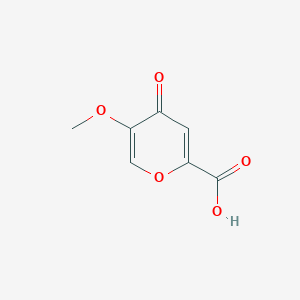

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid

描述

属性

IUPAC Name |

5-methoxy-4-oxopyran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c1-11-6-3-12-5(7(9)10)2-4(6)8/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYYVBCIIMRLDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=COC(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475397 | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199-60-6 | |

| Record name | 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is a compound of interest due to its diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. This article synthesizes the current understanding of its biological activity based on various studies, highlighting key findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound belongs to the pyran family of compounds, characterized by a six-membered ring containing one oxygen atom. Its molecular formula is , and it features a methoxy group at the 5-position and a carboxylic acid at the 2-position. The structure is significant for its interaction with biological targets.

Antimicrobial Activity

Studies have reported that derivatives of 4H-pyran compounds exhibit notable antimicrobial properties . For instance, this compound demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | IC50 (µM) |

|---|---|---|

| Staphylococcus aureus | 15 | 25 |

| Escherichia coli | 12 | 30 |

| Bacillus cereus | 10 | 35 |

The compound's effectiveness was comparable to standard antibiotics like ampicillin, indicating its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The compound exhibited a significant ability to scavenge free radicals, with an IC50 value indicating strong antioxidant activity.

Table 2: Antioxidant Activity Results

| Compound | IC50 (µM) |

|---|---|

| This compound | 18 |

| Butylated Hydroxytoluene (BHT) | 20 |

These findings suggest that the compound can mitigate oxidative stress-related damage, which is pivotal in various diseases .

Anticancer Properties

Research has shown that this compound exhibits anticancer activity , particularly against colorectal cancer cell lines (e.g., HCT116). The mechanism involves apoptosis induction through caspase activation and inhibition of cyclin-dependent kinase 2 (CDK2), which is crucial for cell cycle regulation.

Table 3: Anticancer Activity Against HCT116 Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 75.1 | CDK2 inhibition, caspase activation |

| Doxorubicin | 10 | Topoisomerase II inhibition |

The compound's ability to induce apoptosis and inhibit cell proliferation positions it as a candidate for further development in cancer therapeutics .

Case Studies and Research Findings

A notable study synthesized several derivatives of pyran compounds, including the target compound, to evaluate their biological activities. The results indicated that modifications at various positions significantly affected their potency against microbial strains and cancer cells.

In another research project, molecular docking studies suggested that the binding affinity of the compound to CDK2 was significant, supporting its role as an anticancer agent .

科学研究应用

Biological Activities

MOPCA exhibits a range of biological activities that make it a valuable compound in medicinal chemistry. Key findings include:

- Antimicrobial Activity : Studies have shown that MOPCA and its derivatives possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria. For instance, certain derivatives have demonstrated lower IC50 values compared to standard antibiotics like ampicillin .

- Anticancer Properties : Research indicates that MOPCA can inhibit cell proliferation and induce apoptosis in cancer cell lines, particularly HCT-116 (colon cancer) and MCF-7 (breast cancer). Derivatives such as 4d and 4k have shown IC50 values ranging from 75.1 µM to 85.88 µM, suggesting potent anticancer activity through mechanisms involving cyclin-dependent kinase 2 (CDK2) inhibition .

- Antioxidant Activity : MOPCA has been evaluated for its antioxidant capabilities using assays like DPPH scavenging. Certain derivatives exhibit strong reducing power comparable to known antioxidants like butylated hydroxytoluene (BHT) .

Applications in Scientific Research

MOPCA's unique properties allow for various applications in scientific research:

- Starting Material for Synthesis : MOPCA serves as an intermediate in synthesizing more complex organic compounds, contributing to the development of new pharmaceuticals .

- Analytical Chemistry : It can be utilized as a standard reference material for analytical methods, aiding in the calibration and validation of analytical techniques.

- Biological Probes : MOPCA may act as a probe in biological studies to investigate enzyme interactions and metabolic pathways, enhancing our understanding of cellular processes .

Case Studies

Several studies highlight the efficacy of MOPCA and its derivatives:

- Anticancer Study : A study evaluated various pyran derivatives against HCT-116 cells, demonstrating enhanced anticancer activity through molecular docking simulations predicting interactions with CDK2 . The results showed that specific structural modifications increased the efficacy of these compounds.

- Antimicrobial Study : Another investigation assessed the antimicrobial efficacy of different 4H-pyran derivatives against a range of bacterial strains. Results indicated that certain modifications significantly improved antibacterial potency, establishing MOPCA as a promising candidate for developing new antimicrobial agents .

相似化合物的比较

Comparison with Structural Analogs

Key Structural Features and Modifications

MOPCA belongs to the 4-oxo-4H-pyran-2-carboxylic acid family. Modifications in analogs include:

- Substituent variations (e.g., hydroxyl, benzyloxy, ester groups).

- Side-chain alterations (e.g., alkyl, aromatic groups).

- Functional group replacements (e.g., carboxylic acid → aldehyde or ester).

Comparative Analysis of Pyranone Derivatives

Table 1: Structural and Functional Comparison

Physicochemical Properties

- Solubility : MOPCA’s carboxylic acid group enhances water solubility, whereas benzyloxy and ethyl ester derivatives are more lipophilic .

- Acidity : Comenic acid (pKa ~1.5) is more acidic than MOPCA (pKa 1.7) due to the hydroxyl group’s electron-withdrawing effect .

- Stability : Aldehyde derivatives (e.g., 5-Methoxy-4-oxo-carbaldehyde) are prone to oxidation, limiting shelf-life .

Limitations and Challenges

准备方法

General Synthetic Approaches

A. Cyclization of Methoxy-Substituted Precursors

- Starting from a suitably substituted 1,3-dicarbonyl compound (such as a β-ketoester) bearing a methoxy group, cyclization under acidic or basic conditions can yield the pyranone core. Subsequent carboxylation at the 2-position (e.g., via carbonation of an enolate) affords the target acid.

B. Methoxylation of Pyran-2-carboxylic Acid

- 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid can be O-methylated (e.g., using dimethyl sulfate or methyl iodide with base) to introduce the methoxy group at position 5.

C. Knoevenagel Condensation Followed by Cyclization

- A Knoevenagel condensation between an appropriate methoxy-substituted aldehyde and a malonic acid derivative, followed by cyclization and oxidation, can construct the pyranone ring with the desired substitution pattern.

Summary Table: Synthetic Methods

| Method | Key Steps | Typical Reagents/Conditions | Notes |

|---|---|---|---|

| Cyclization of Methoxy-Substituted Precursors | Cyclization, carboxylation | Methoxy-β-ketoester, base/acid, CO₂ | Allows direct introduction of carboxylic acid |

| Methoxylation of Pyran-2-carboxylic Acid | O-methylation | 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid, MeI/Me₂SO₄, base | Selective for 5-position |

| Knoevenagel Condensation & Cyclization | Condensation, cyclization, oxidation | Methoxybenzaldehyde, malonic acid, base, oxidant | Versatile for various substitutions |

- Structural Analogues : 5-Methoxy-4-oxo-4H-pyran-2-carboxylic acid is structurally related to 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid, which is more commonly referenced in the literature as a synthetic intermediate.

- Physical Data : The compound is typically isolated as a solid with a purity of ≥95% in research settings.

- Reactivity : The presence of both electron-donating (methoxy) and electron-withdrawing (carboxyl, keto) groups influences the cyclization and methylation steps, requiring careful control of reaction conditions.

Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Key Synthetic Difference |

|---|---|---|

| This compound | C₇H₆O₅ | Methoxy at 5-position |

| 5-Hydroxy-4-oxo-4H-pyran-2-carboxylic acid | C₆H₄O₅ | Hydroxy at 5-position, precursor to methoxy |

| 6-Methoxyquinolinone | C₁₀H₉NO₂ | Aromatic, different core structure |

- Selectivity : Methoxylation must be controlled to avoid over-alkylation or methylation at undesired positions.

- Purification : The product is typically purified by recrystallization or chromatography to achieve research-grade purity.

- Safety : Standard precautions for handling organic acids and methylating agents should be observed due to their irritant properties.

常见问题

Q. What are the established synthesis protocols for MOPCA, and how are reaction conditions optimized?

MOPCA is synthesized via the condensation of 2-hydroxy-4-methoxybenzaldehyde with malonic acid in the presence of a catalyst (e.g., piperidine or pyridine). Key parameters include reaction temperature (80–100°C), solvent selection (e.g., ethanol or acetic acid), and catalyst concentration. Post-synthesis purification involves recrystallization or column chromatography. Characterization is performed using NMR (¹H/¹³C), IR (to confirm carbonyl and carboxylic acid groups), and mass spectrometry (for molecular ion validation) .

Q. Which analytical methods are most reliable for quantifying MOPCA purity in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is widely used due to its sensitivity (~0.1 μg/mL detection limit). Gas chromatography (GC) is less common due to MOPCA’s thermal instability. Capillary electrophoresis (CE) offers high resolution for polar derivatives but requires buffered solutions at pH 3.8 (near MOPCA’s pKa). Method selection depends on sample matrix complexity and instrumentation availability .

Q. What in vitro assays are validated for assessing MOPCA’s biological activity?

Standard assays include:

- Antimicrobial activity : Broth microdilution (MIC determination against E. coli or S. aureus) .

- Anticancer activity : MTT assay (IC₅₀ quantification in HeLa or MCF-7 cells) .

- Anti-inflammatory activity : COX-2 inhibition assays using ELISA .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize MOPCA synthesis yield and scalability?

DoE approaches (e.g., Box-Behnken or Taguchi methods) systematically vary catalysts (e.g., ZnCl₂ vs. FeCl₃), solvent ratios (ethanol/water), and temperature. Response surface modeling identifies optimal conditions, achieving >80% yield. Scalability challenges include heat dissipation in exothermic reactions and catalyst recovery. Advanced characterization (XRD for crystallinity, TGA for thermal stability) ensures batch consistency .

Q. What strategies resolve contradictions in reported biological activity data for MOPCA?

Discrepancies often arise from:

- Purity variations : Validate via HPLC (>98% purity required for reliable bioassays).

- Assay conditions : Standardize cell lines (e.g., ATCC-certified HeLa) and culture media.

- Solvent effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts. Cross-laboratory replication studies and meta-analyses of published IC₅₀ values are critical .

Q. What methodologies are recommended for studying MOPCA’s pharmacokinetics in vivo?

- Animal models : Administer MOPCA intravenously (5–10 mg/kg) in Sprague-Dawley rats.

- Plasma analysis : LC-MS/MS quantifies MOPCA levels (LOQ = 5 ng/mL) using deuterated internal standards.

- Metabolite profiling : HRMS identifies Phase I/II metabolites (e.g., glucuronidation at the carboxylic acid group). Challenges include rapid renal clearance (t₁/₂ = 1.2 hr) and protein binding (~65%) .

Methodological Considerations Table

Future Research Directions

- Structure-Activity Relationship (SAR) : Modify the methoxy or carboxylic acid groups to enhance antitumor potency .

- Environmental Monitoring : Develop MOPCA-based fluorescent probes for heavy metal detection in soil (LOD < 1 ppm) .

- Combination Therapy : Screen MOPCA with cisplatin or doxorubicin for synergistic effects (CompuSyn software analysis) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。